N,N'-Diphenylformamidine
Overview
Description
N,N'-Diphenylformamidine is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a formamidine derivative, which means it contains the functional group -N=CH-N-. This group is flanked by two phenyl rings, making it a diphenyl derivative. The compound has been explored in different contexts, including its coordination with metals, molecular structure, and reactivity .
Synthesis Analysis
The synthesis of N,N'-Diphenylformamidine and its derivatives has been reported in several studies. For instance, functionalized N,N'-diphenylformamidines and their silver(I) complexes have been synthesized, with variations in the substituents on the phenyl groups . Similarly, the synthesis of N,N'-diphenylisophthalamide and related compounds has been described, highlighting the importance of intermolecular interactions in their crystal chemistry . The synthesis of N,N'-diphenylguanidine derivatives has also been explored, leading to the construction of water-soluble oligomers with multilayered aromatic structures . These studies demonstrate the versatility of N,N'-Diphenylformamidine as a precursor for various chemical entities.
Molecular Structure Analysis
The molecular structure of N,N'-Diphenylformamidine has been extensively studied using techniques such as X-ray crystallography and spectroscopy. The compound exhibits interesting conformational properties, such as the ability to form chiral crystals and adopt different conformations based on the substitution pattern . The crystal structures of several derivatives have been reported, showing unsymmetrical cyclic hydrogen bond dimers and localized C-N and C=N bonds . Additionally, the structure of N,N'-Diphenylformamidinato gold(I) has been characterized, revealing a tetrameric complex in both solution and solid state .
Chemical Reactions Analysis
N,N'-Diphenylformamidine participates in various chemical reactions, leading to the formation of different products. For example, it reacts with carbon disulfide to yield esters of N,N'-Diphenyl-N-formimidoyl dithiocarbamic acid . The compound's reactivity has also been explored in the context of coordination chemistry, where it forms complexes with lanthanides . These reactions are important for understanding the chemical behavior of N,N'-Diphenylformamidine and for developing new materials with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-Diphenylformamidine have been investigated through various analytical techniques. Studies have shown that the compound and its derivatives exhibit different physical states and thermal stabilities . Spectroscopic studies, including IR and NMR, have provided insights into the vibrational frequencies and structure of H-bonded complexes of the compound . Additionally, the metabolic conversion of a related pesticide, N'-(2,4-dimethylphenyl)-N-methylformamidine, has been analyzed to understand its absorption, distribution, degradation, and excretion in biological systems .
Scientific Research Applications
Dipole Moment Study
N,N'-Diphenylformamidine and its derivatives have been the subject of a dipole moment study in benzene solution, focusing on their configuration and conformation. The study revealed that these compounds exhibit a conformational equilibrium and can be interpreted in terms of their E configuration on C=N and C-N bonds (Všetečka, Oszczapowicz, & Exner, 1993).
Reactivity with p-Benzoquinones
Research into the reactivity of N,N'-Diphenylformamidine with p-benzoquinones has shown the formation of various charge-transfer complexes and products such as trihalo-p-benzoquinones and bis(arylamino)-dihalo-p-benzoquinones. This study provides insight into the reaction pathways and product formation (Nour, MouradAboul-Fetouh, HassanAlaa, & GomaaMohsen, 1991).
Interaction with Carbon Disulfide
The interaction of N,N'-Diphenylformamidine with carbon disulfide has been studied, particularly in the presence of alkali metal hydroxides. This research explores the synthesis and properties of N,N'-Diphenyl-N-formimidoyl dithiocarbamate solvates and their metal salts (Eul & Gattow, 1986).
Tumor Cell Targeting
A study on diphenylfuran diamidines, a class of DNA minor groove binders that includes derivatives of N,N'-Diphenylformamidine, focused on their distribution in tumor cells. It highlighted their potential as antiparasitic or antitumor agents, dependent on their molecular structure and how they target either the nucleus or mitochondria in tumor cells (Lansiaux et al., 2002).
Conformational Study Using NMR
Research employing nuclear magnetic resonance (NMR) provided insights into the conformational structures of polyamidines derived from N,N'-Diphenylformamidine. This study is significant in understanding the tautomerism and structural configurations of these compounds in solution (Komber, Klinger, & Böhme, 1997).
Spectroscopic and Structural Characterization
Various studies have used spectroscopic methods to investigate the structure and intermolecular interactions of N,N'-Diphenylformamidine in solution, including its self-associates and complexes (Bureiko & Chernyshova, 1991). Additionally, functionalized N,N'-Diphenylformamidinate Silver(I) dimers have been synthesized and characterized, contributing to the understanding of their solid-state structures and solution properties (Archibald et al., 1999).
Safety And Hazards
properties
IUPAC Name |
N,N'-diphenylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUVDXMUKIVNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060745 | |
Record name | N,N'-Diphenylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diphenylformamidine | |
CAS RN |
622-15-1 | |
Record name | N,N′-Diphenylmethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanimidamide, N,N'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Diphenylformamidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanimidamide, N,N'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Diphenylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenylformamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diphenylformamidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KKX998CU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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